-PCH can be a starting material for the synthesis of various pharmaceuticals and fine chemicals. For instance, it can be converted to 6-oxo-6-phenyl-hexanoic acid, a key intermediate in the production of certain antibiotics and anti-inflammatory drugs [1].
[1] You can find information on the use of 2-PCH for production of 6-oxo-6-phenyl-hexanoic acid in product descriptions from chemical suppliers like Fisher Scientific
-PCH's chemical structure makes it a suitable substrate for researchers developing new catalysts. Studies have explored its use in reactions like dynamic kinetic resolution, where scientists aim to obtain one enantiomer (mirror image) of a chiral molecule more efficiently [2]. By investigating how 2-PCH reacts with different catalysts, researchers can develop methods for synthesizing other chiral compounds with higher selectivity.
[2] A research paper on ResearchGate discusses the use of 2-PCH in dynamic kinetic resolution:
2-Phenylcyclohexanone is an organic compound characterized by the molecular formula CHO. It is classified as a ketone, specifically a derivative of cyclohexanone, where a phenyl group is attached to the second carbon of the cyclohexanone ring. This compound is notable for its distinct aromatic properties and serves as an important intermediate in organic synthesis, particularly in the manufacture of various chemical substances and pharmaceuticals .
2-Phenylcyclohexanone is considered a mild irritant and may cause skin and eye irritation upon contact []. It is also a suspected endocrine disruptor []. Always handle this compound with proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood in a well-ventilated area [].
Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and a mixture of concentrated nitric acid and sulfuric acid for nitration .
Several methods are available for synthesizing 2-phenylcyclohexanone:
2-Phenylcyclohexanone has diverse applications across various fields:
Research into the interactions of 2-phenylcyclohexanone often focuses on its reactivity with nucleophiles. The compound's carbonyl group can react with nitrogen-containing compounds, leading to the formation of new chemical bonds. These interactions are significant in both synthetic chemistry and potential biological applications. Additionally, environmental factors such as temperature and pH can influence its stability and reactivity .
Several compounds share structural similarities with 2-phenylcyclohexanone. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Chlorocyclohexanone | Chlorine substituent on cyclohexanone | Different reactivity due to chlorine presence |
4-Phenylcyclohexanone | Phenyl group at position four | Varying steric effects compared to 2-position |
1,4-Cyclohexanedione monoethylene acetal | Dione structure | More reactive due to two carbonyl groups |
4-(Hydroxymethyl)cyclohexanone | Hydroxymethyl substituent | Hydroxyl group introduces different reactivity |
1-(Chloromethyl)-4-(trifluoromethoxy)benzene | Chloromethyl and trifluoromethoxy groups | Unique electronic properties due to trifluoromethyl group |
Uniqueness: The presence of the phenyl group at the second position distinguishes 2-phenylcyclohexanone from other cyclohexanone derivatives, imparting unique chemical properties and reactivity that make it valuable in organic synthesis and industrial applications .